

# MYX1715 solubility and preparation for laboratory use

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Compound of Interest		
Compound Name:	MYX1715	
Cat. No.:	B15603940	Get Quote

## **Application Notes and Protocols for MYX1715**

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

MYX1715 is a potent and selective inhibitor of N-Myristoyltransferase (NMT).[1] NMT is a crucial eukaryotic enzyme responsible for the covalent attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine of a wide range of proteins.[2][3][4] This process, known as N-myristoylation, is vital for protein localization, stability, and function. Elevated NMT expression is observed in various cancers, including those of the colon, lung, and breast, and is often associated with poor patient survival.[4] By inhibiting NMT, MYX1715 disrupts critical cellular processes in cancer cells, leading to anti-proliferative and cytotoxic effects. It has demonstrated anti-tumor efficacy in preclinical models of neuroblastoma, gastric cancer, and B-cell lymphoma.[1][2] MYX1715 is also being explored as a novel payload for Antibody-Drug Conjugates (ADCs).[1][2][3]

#### **Mechanism of Action**

**MYX1715** exerts its anti-cancer effects by inhibiting the enzymatic activity of N-myristoyltransferases (NMT1 and NMT2).[2][3] This inhibition prevents the myristoylation of numerous substrate proteins, many of which are key components of oncogenic signaling pathways. For instance, the proto-oncogene Src requires myristoylation for its proper membrane localization and activation. Inhibition of Src myristoylation leads to the

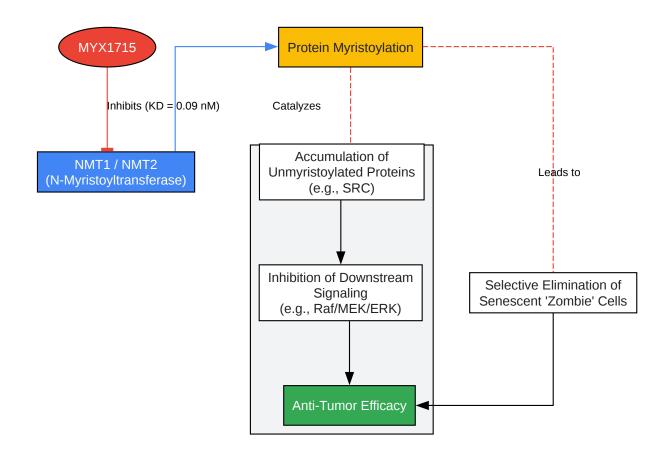


### Methodological & Application

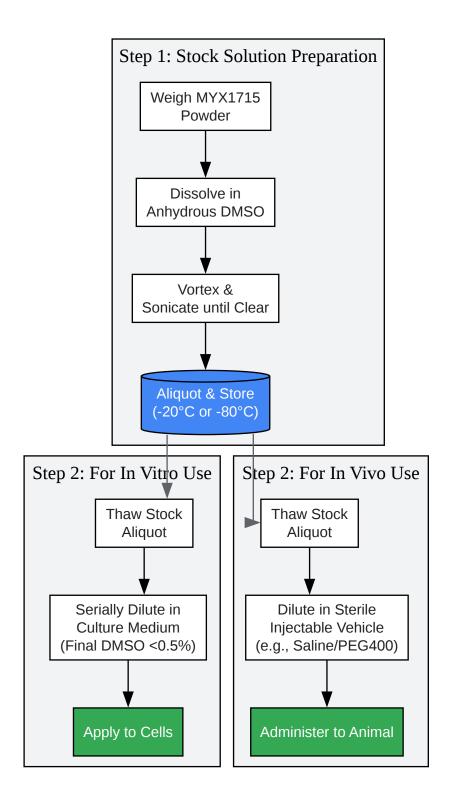
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downregulation of downstream pro-survival pathways like the c-Raf/MEK/ERK pathway.[4] Furthermore, recent studies have shown that NMT inhibitors like **MYX1715** possess senolytic properties, meaning they can selectively induce cell death in senescent ("zombie") cells, which can contribute to tumor growth and drug resistance.[5] This dual mechanism of direct cytotoxicity and senolysis suggests that **MYX1715** could lead to deeper and more durable anti-tumor responses.[5]









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